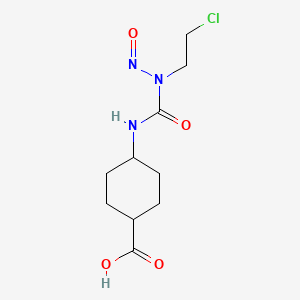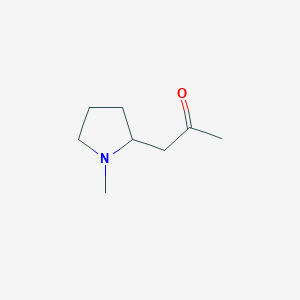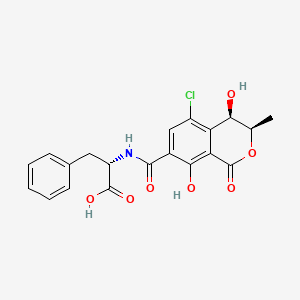![molecular formula C14H23NO2 B1195049 4-[2-(Dipropylamino)ethyl]benzene-1,2-diol CAS No. 66185-61-3](/img/structure/B1195049.png)
4-[2-(Dipropylamino)ethyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(dipropylamino)ethyl]benzene-1,2-diol is a catecholamine.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Enantioselective Synthesis : A study by Labrosse et al. (2000) discussed an enantioselective synthesis method involving benzene-1,2-diol, which is structurally related to 4-[2-(Dipropylamino)ethyl]benzene-1,2-diol. This process uses a palladium catalyst for the synthesis of 2-alkylidene-3-alkyl-1,4-benzodioxanes (Labrosse, Lhoste, & Sinou, 2000).
Crystal Structure Analysis : The crystal structure of compounds structurally similar to 4-[2-(Dipropylamino)ethyl]benzene-1,2-diol, such as oryzalin, has been studied. Kang et al. (2015) analyzed the crystal structure, revealing details about the benzene ring and dipropylamino substituent interactions (Kang, Kim, Jeon, & Kim, 2015).
Chemical Recovery and Synthesis : Luo Xian-fu (2013) discussed the recovery and synthesis of 4-isobutylbenzene-1,2-diol from waste products of benzofuranol production. This study showcases a method for the efficient recovery and purification of a compound structurally similar to the subject compound (Luo Xian-fu, 2013).
Applications in Material Science and Pharmaceuticals
Polymer Chemistry : A study by Hu et al. (2012) involved the synthesis of tetraphenylethene-containing compounds, which are related to benzene-1,2-diol derivatives. These compounds have applications in polymer chemistry, including fluorescent photopatterning and explosive detection (Hu, Lam, Liu, Sung, Williams, Yue, Wong, Yuen, & Tang, 2012).
Pharmaceutical Applications : Zhu-ping (2012) investigated 4-(4-hydroxyphenethyl)benzene-1,2-diol, a compound with structural similarities, as a new inhibitor against Helicobacter Pylori urease. This study provides insight into the potential pharmaceutical applications of benzene-1,2-diol derivatives (Xiao Zhu-ping, 2012).
Antibacterial and Antifungal Properties : Narayana et al. (2006) synthesized new compounds including benzene-1,2-diols that demonstrated promising antibacterial and antifungal activity. This suggests potential applications of similar compounds in medical and pharmaceutical fields (Narayana, Ashalatha, Vijaya Raj, & Kumari, 2006).
Propriétés
Numéro CAS |
66185-61-3 |
|---|---|
Nom du produit |
4-[2-(Dipropylamino)ethyl]benzene-1,2-diol |
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
4-[2-(dipropylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H23NO2/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12/h5-6,11,16-17H,3-4,7-10H2,1-2H3 |
Clé InChI |
LMYSNFBROWBKMB-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)O)O |
SMILES canonique |
CCCN(CCC)CCC1=CC(=C(C=C1)O)O |
Autres numéros CAS |
66185-61-3 |
Synonymes |
DPDA N,N-di-n-propyldopamine N,N-di-n-propyldopamine hydrobromide N,N-di-n-propyldopamine hydrochloride N,N-di-n-propyldopamine hydroiodide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide](/img/structure/B1194966.png)
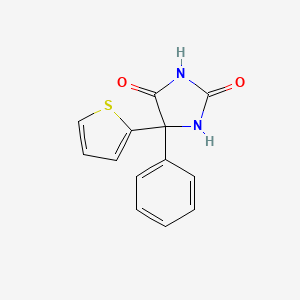
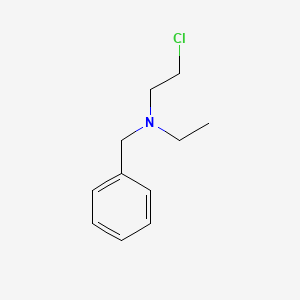
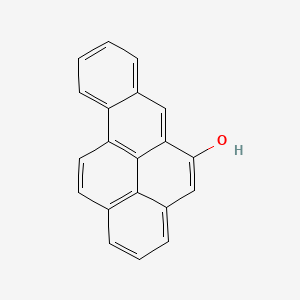
![Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester](/img/structure/B1194972.png)
![1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)
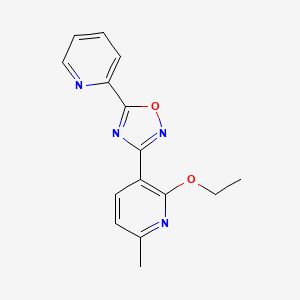
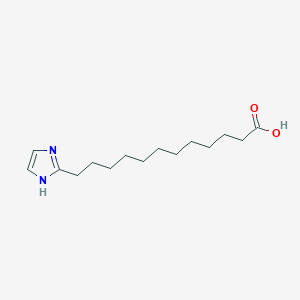
![(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide](/img/structure/B1194977.png)
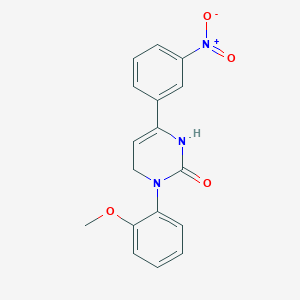
![Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate](/img/structure/B1194982.png)
